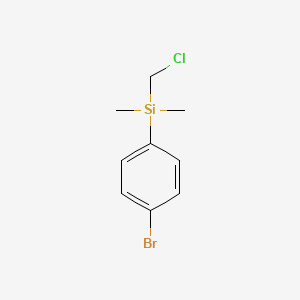
(4-Bromophenyl)(chloromethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C9H12BrClSi It is characterized by the presence of a bromophenyl group, a chloromethyl group, and two methyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)(chloromethyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the metalation of para-dibromobenzene with butyl lithium, followed by the reaction with chloromethyl-dimethylsilyl chloride . The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions with phenylboronic acid to form biaryl compounds.
Hydrolysis: The chloromethyl group can be hydrolyzed to form (chloromethyl)dimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are employed for Suzuki–Miyaura coupling.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloromethyl group.
Major Products Formed
Substitution Reactions: Products include substituted phenylsilanes with various functional groups.
Coupling Reactions: Biaryl compounds are the primary products.
Hydrolysis: (Chloromethyl)dimethylsilanol is formed as a result of hydrolysis.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)(chloromethyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive molecules.
Catalysis: The compound can be used in catalytic processes, including cross-coupling reactions, to form carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)(chloromethyl)dimethylsilane in chemical reactions involves the activation of the silicon atom and the subsequent formation of reactive intermediates. In substitution reactions, the silicon atom stabilizes the transition state, facilitating the replacement of the bromine atom. In coupling reactions, the palladium catalyst coordinates with the silicon atom, enabling the transfer of the phenyl group to the boronic acid .
Comparación Con Compuestos Similares
Similar Compounds
(Chloromethyl)dimethylsilanol: Similar in structure but with a hydroxyl group instead of a bromophenyl group.
Chloromethyl-4-chlorophenyl dimethylsilane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
(4-Bromophenyl)(chloromethyl)dimethylsilane is unique due to the presence of both a bromophenyl group and a chloromethyl group attached to the silicon atom
Propiedades
Número CAS |
17902-37-3 |
|---|---|
Fórmula molecular |
C9H12BrClSi |
Peso molecular |
263.63 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,7-11)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
Clave InChI |
FHPKWQGOQVYTBY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCl)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


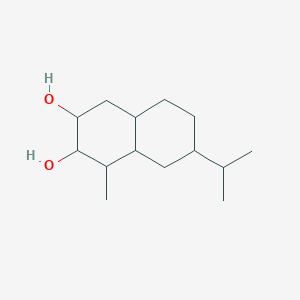
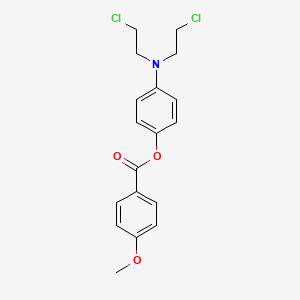

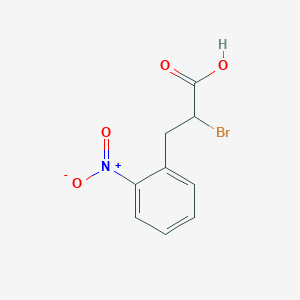
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
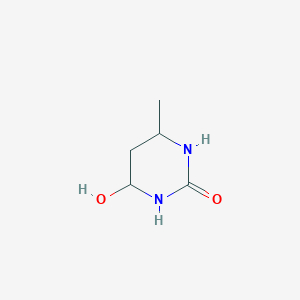
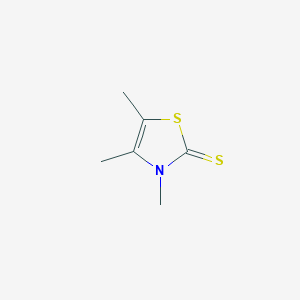
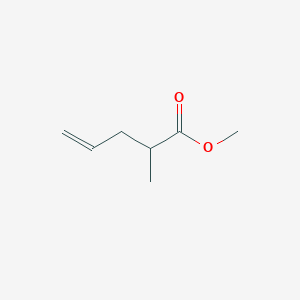
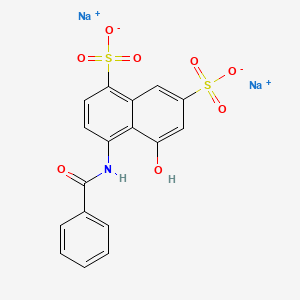


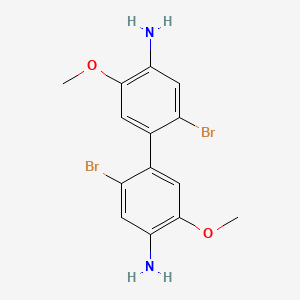

![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
